molecular formula C21H24N4O5S B4601213 5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide

5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide

Cat. No.: B4601213
M. Wt: 444.5 g/mol
InChI Key: RHZOSSAWOXLWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.14674105 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling and Imaging Applications

The chemical structure similar to 5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been explored for radiolabeling and imaging applications. For example, compounds related to this structure have been developed as radiolabeled, nonpeptide angiotensin II antagonists useful for angiotensin II, AT1 receptor imaging. The development of [11C]L-159,884 and [11C]L-162,574, both potent and selective ligands for the AT1 receptor, showcases the potential of such molecules in diagnostic imaging, particularly in mapping angiotensin II receptors using positron emission tomography (PET) (Hamill et al., 1996).

Antimicrobial Applications

Another significant application of this chemical class involves its antimicrobial properties. Research on sulfonamides containing similar structures has shown efficacy against a range of bacterial and fungal strains. Notably, novel sulfonamides have been synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Compounds within this category demonstrated potent activity, particularly against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký et al., 2012).

Photodynamic Therapy for Cancer

The structure has also found application in the synthesis of compounds for photodynamic therapy (PDT), a treatment modality for cancer. Zinc phthalocyanine derivatives substituted with similar sulfonyl-amino structures have shown high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in PDT. These properties are crucial for effective cancer treatment through light-induced cytotoxicity, indicating the potential of such compounds in medical applications (Pişkin et al., 2020).

Anti-inflammatory and Analgesic Activities

Compounds with a base structure similar to this compound have been investigated for their potential anti-inflammatory and analgesic activities. A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, synthesized through a one-pot cyclo-condensation reaction, demonstrated potent anti-inflammatory effects alongside significant activity against microbial strains (Kendre et al., 2013).

Properties

IUPAC Name

5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-5-22-20(26)17-13-16(11-12-18(17)30-4)31(28,29)23-19-14(2)24(3)25(21(19)27)15-9-7-6-8-10-15/h6-13,23H,5H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZOSSAWOXLWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide
Reactant of Route 4
5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide
Reactant of Route 6
5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.